Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI)
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Overview
Description
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI): is an organic compound with the molecular formula C10H14 It is a derivative of cyclopentene, featuring two methyl groups and a propynyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylcyclopentene with propyne in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 1,3-dimethyl-2-(1-propynyl)cyclopentene may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum are often used to facilitate the reaction, and the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: The methyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,3-dimethyl-2-propylcyclopentene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-(1-propynyl)cyclopentene involves its interaction with various molecular targets. The propynyl group can participate in cycloaddition reactions, forming new cyclic structures. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and propynyl groups, respectively.
Comparison with Similar Compounds
1,3-Dimethylcyclopentene: Lacks the propynyl group, making it less reactive in certain cycloaddition reactions.
1,3-Dimethyl-2-propylcyclopentene: Similar structure but with a saturated propyl group instead of the propynyl group.
Uniqueness: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for forming new cyclic structures through cycloaddition reactions.
Properties
CAS No. |
126133-14-0 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,3-dimethyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H14/c1-4-5-10-8(2)6-7-9(10)3/h8H,6-7H2,1-3H3 |
InChI Key |
QHNISEKPSBSPJL-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C)C |
Canonical SMILES |
CC#CC1=C(CCC1C)C |
Synonyms |
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)- (9CI) |
Origin of Product |
United States |
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